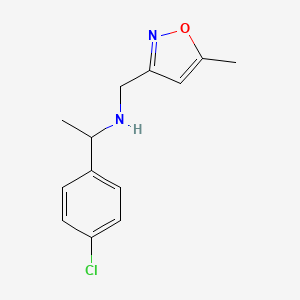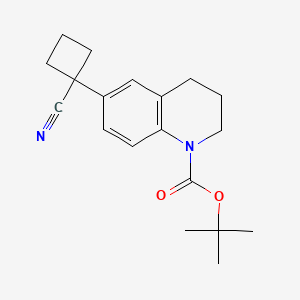
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a quinoline core, a cyanocyclobutyl group, and a tert-butyl ester functionality. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanocyclobutyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the cyanocyclobutyl group, converting it to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocyclobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine:
Drug Development: Due to its potential biological activities, this compound is of interest in the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the cyanocyclobutyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
- tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- This compound
Comparison:
- Structural Differences: While similar compounds may share the quinoline core and tert-butyl ester functionality, differences in the substituents on the quinoline ring or the cyanocyclobutyl group can lead to variations in their chemical and biological properties.
- Biological Activity: The presence of different substituents can affect the compound’s ability to interact with biological targets, leading to differences in potency, selectivity, and toxicity.
- Synthetic Accessibility: Some similar compounds may be easier to synthesize or may require fewer steps, making them more attractive for industrial production.
特性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
tert-butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-18(2,3)23-17(22)21-11-4-6-14-12-15(7-8-16(14)21)19(13-20)9-5-10-19/h7-8,12H,4-6,9-11H2,1-3H3 |
InChIキー |
RISJHFSKMYUIRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


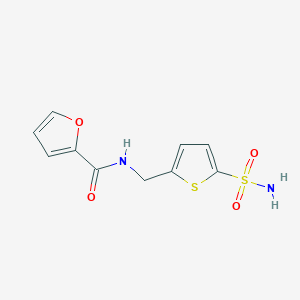
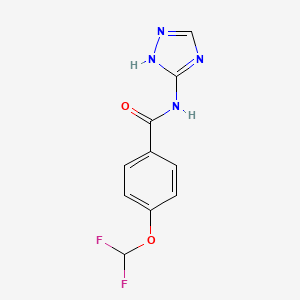
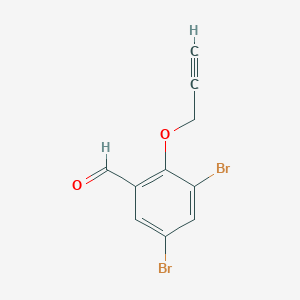

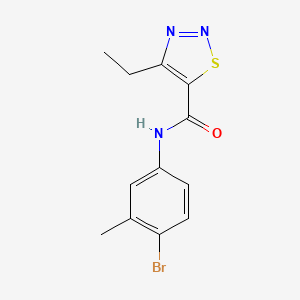
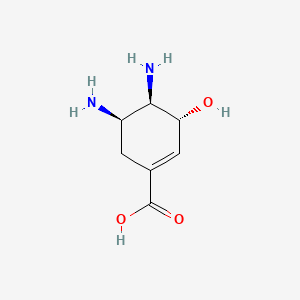
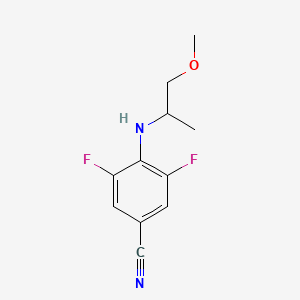
![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
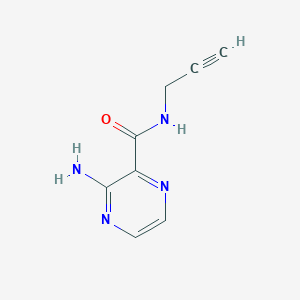
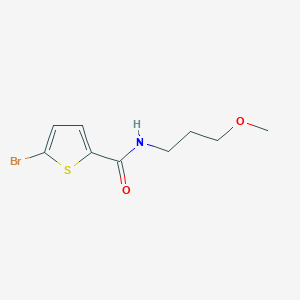
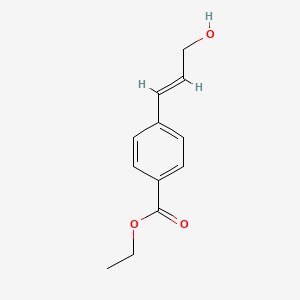
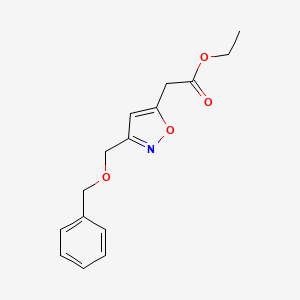
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
